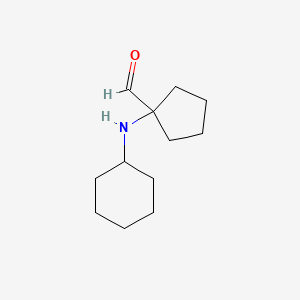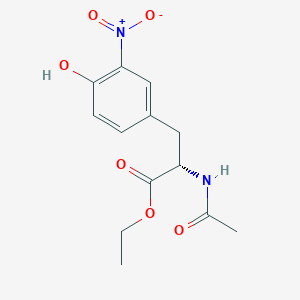
(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an ethyl ester group, an acetamido group, and a nitrophenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amino acid derivative followed by esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Formation of new amide or thioether compounds.
Applications De Recherche Scientifique
(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3®-Acetamido-3-(4-Hydroxyphenyl)Propanoate: A similar compound with a different stereochemistry and lacking the nitro group.
Ethyl β-(S)-Hydroxybenzopropanoate: Another related compound with variations in functional groups.
Uniqueness
(S)-Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C13H16N2O6 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
ethyl (2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C13H16N2O6/c1-3-21-13(18)10(14-8(2)16)6-9-4-5-12(17)11(7-9)15(19)20/h4-5,7,10,17H,3,6H2,1-2H3,(H,14,16)/t10-/m0/s1 |
Clé InChI |
VFDMIQARHVLPBK-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


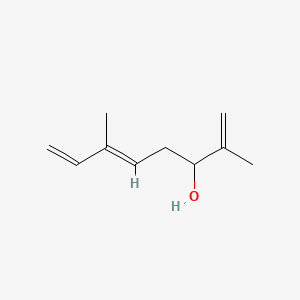
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
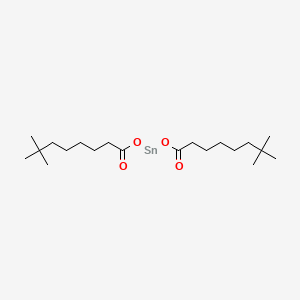
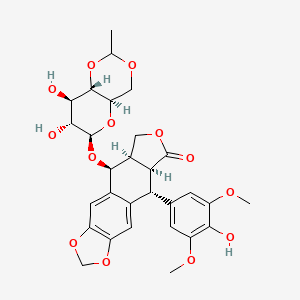
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)


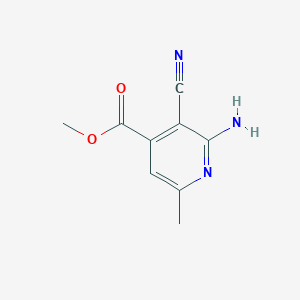
![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
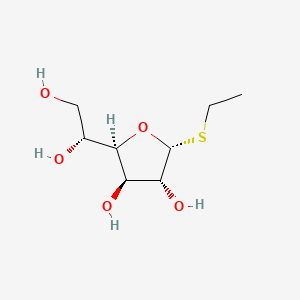
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
